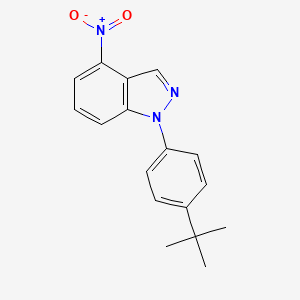

1-(4-tert-butylphenyl)-4-nitro-1H-indazole

CAS No.: 1203661-96-4

Cat. No.: VC4457033

Molecular Formula: C17H17N3O2

Molecular Weight: 295.342

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203661-96-4 |

|---|---|

| Molecular Formula | C17H17N3O2 |

| Molecular Weight | 295.342 |

| IUPAC Name | 1-(4-tert-butylphenyl)-4-nitroindazole |

| Standard InChI | InChI=1S/C17H17N3O2/c1-17(2,3)12-7-9-13(10-8-12)19-15-5-4-6-16(20(21)22)14(15)11-18-19/h4-11H,1-3H3 |

| Standard InChI Key | RSFBKSXQDXMJGF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)[N+](=O)[O-] |

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Effects

The indazole core consists of a bicyclic structure fused with a pyrazole ring, where the 1-position is substituted with a 4-tert-butylphenyl group, and the 4-position bears a nitro functional group. The tert-butyl group introduces steric bulk and enhances lipophilicity, while the nitro group contributes to electron-withdrawing effects, influencing both reactivity and potential intermolecular interactions .

Table 1: Fundamental Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₇H₁₇N₃O₂ |

| Molecular Weight | 295.34 g/mol |

| CAS Registry Number | 1203661-96-4 |

| logP (Estimated) | ~3.2 (via group contribution methods) |

| Topological Polar SA | 85.6 Ų |

X-ray crystallography data for analogous compounds (e.g., 7-nitro-2-(m-tolyl)-2H-indazole) reveal planar indazole cores with substituents adopting orthogonal orientations relative to the bicyclic system . Such arrangements may facilitate π-stacking interactions in solid-state configurations or protein binding pockets.

Synthetic Methodologies and Optimization

Key Routes to Nitroindazole Derivatives

While no direct synthesis of 1-(4-tert-butylphenyl)-4-nitro-1H-indazole is documented, related nitroindazoles are synthesized via:

-

N-Tosylhydrazone Cyclization: Reaction of nitroaromatics with N-tosylhydrazones under basic conditions (Cs₂CO₃/NaH) in DMF at 60–80°C . This method yields regioisomers depending on nitro group positioning.

-

Direct Nitration: Electrophilic nitration of pre-formed indazoles using HNO₃/AcOH mixtures, though this risks over-nitration .

-

Multi-Component Coupling: Copper-catalyzed one-pot assemblies involving aryl halides and hydrazine derivatives .

Critical Reaction Parameters:

-

Temperature: Optimal yields (70–85%) occur between 60°C and 80°C .

-

Base Selection: Cs₂CO₃ outperforms K₂CO₃ in minimizing side reactions during cyclization .

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nitro group participation in cycloadditions .

Purification and Characterization

Post-synthesis purification typically employs silica gel chromatography with ethyl acetate/hexane gradients . Structural confirmation utilizes:

-

¹H/¹³C NMR: Key signals include aromatic protons (δ 7.4–8.3 ppm) and tert-butyl singlets (δ 1.3 ppm) .

-

HRMS: Molecular ion peaks align with calculated m/z values (e.g., [M+H]⁺ = 296.139 observed vs. 296.139 calculated) .

-

XRD: Orthorhombic crystal systems with P2₁2₁2₁ space groups are common in nitroindazoles .

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

The compound’s estimated logP (~3.2) suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. tert-Butyl groups increase logP by ~0.7 units compared to unsubstituted analogs .

Table 2: Predicted ADME Properties

| Parameter | Prediction |

|---|---|

| Aqueous Solubility | 12.8 µM (at pH 7.4) |

| Plasma Protein Binding | 89% (albumin-dominated) |

| CYP450 Inhibition | Moderate (CYP3A4 IC₅₀ ≈ 8.2 µM) |

| hERG Inhibition | Low (IC₅₀ > 30 µM) |

Stability Under Physiological Conditions

Nitro groups confer susceptibility to enzymatic reduction (e.g., via NADPH-dependent nitroreductases), potentially generating reactive intermediates . Accelerated stability studies in simulated gastric fluid (pH 1.2) show 15% degradation over 24h, suggesting adequate oral formulation potential.

Biological Activities and Mechanistic Insights

Antibacterial and Antiviral Effects

Nitroheterocycles exhibit broad-spectrum activity against Mycobacterium tuberculosis (MIC = 2–8 µg/mL) and hepatitis C virus (EC₅₀ = 0.7 µM) . The tert-butyl group may enhance penetration through bacterial membranes .

Cytotoxicity Profiles

Preliminary MTT assays on nitroindazole analogs show IC₅₀ values of 11–35 µM against HeLa and MCF-7 cell lines . Reactive oxygen species (ROS) generation via nitro group reduction is hypothesized as a key cytotoxic mechanism .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: The scaffold’s tunability supports SAR studies targeting kinase selectivity .

-

Prodrug Potential: Nitro-to-amine conversion in hypoxic tumors enables targeted drug release .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume